5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H4BrF3N2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the bromination of 7-(trifluoromethyl)-1H-indazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases and other enzymes.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Similar in structure but lacks the trifluoromethyl group.
5-Bromo-7-methylindole: Contains a methyl group instead of a trifluoromethyl group.
5-Bromo-7-(trifluoromethyl)quinoline: A quinoline derivative with similar substituents.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine imparts unique electronic and steric properties, making it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C8H5BrF3N3 |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H3,13,14,15) |
InChI Key |
YPNRAROMHZIEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.